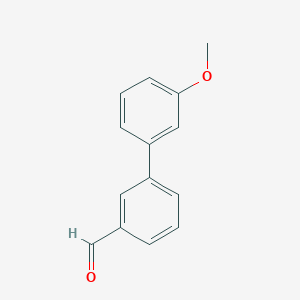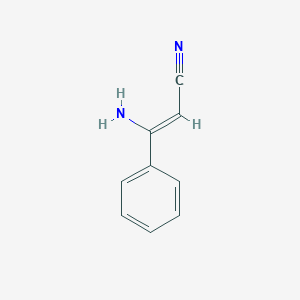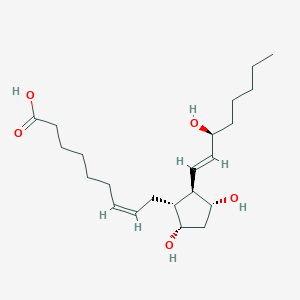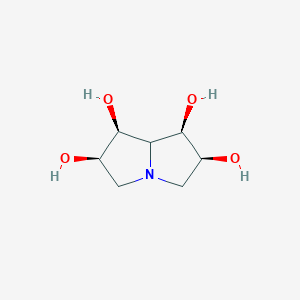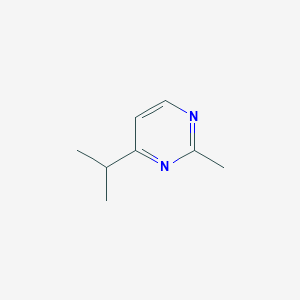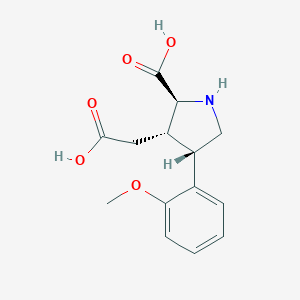
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAA is a derivative of the amino acid proline and has been shown to have anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid inhibits the activation of this pathway by preventing the degradation of IκBα, a protein that inhibits the activation of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines and a reduction in inflammation.
Efectos Bioquímicos Y Fisiológicos
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has also been shown to reduce the levels of inflammatory markers, such as C-reactive protein and interleukin-1β, in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in lab experiments is its high solubility in water, which allows for easy administration and dosing. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is also stable under physiological conditions, which makes it suitable for in vivo studies. However, one limitation of using 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is its relatively low potency compared to other anti-inflammatory and analgesic drugs.
Direcciones Futuras
There are several future directions for the study of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid. One potential application is in the treatment of cancer, as 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to inhibit the growth of cancer cells in vitro. Another potential application is in the treatment of neurodegenerative diseases, as 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease. Further studies are needed to elucidate the full potential of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in these and other disease states.
Métodos De Síntesis
The synthesis of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the reaction of 2-methoxybenzaldehyde with proline ethyl ester in the presence of a catalytic amount of acetic acid. The resulting product is then hydrolyzed to yield 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid. This method has been optimized to produce high yields of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has also been shown to have analgesic effects by modulating the activity of opioid receptors in the brain.
Propiedades
Número CAS |
132785-33-2 |
|---|---|
Nombre del producto |
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid |
Fórmula molecular |
C14H17NO5 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-methoxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-20-11-5-3-2-4-8(11)10-7-15-13(14(18)19)9(10)6-12(16)17/h2-5,9-10,13,15H,6-7H2,1H3,(H,16,17)(H,18,19)/t9-,10+,13-/m0/s1 |
Clave InChI |
RPYRLXFYICBMOZ-CWSCBRNRSA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@H]2CN[C@@H]([C@H]2CC(=O)O)C(=O)O |
SMILES |
COC1=CC=CC=C1C2CNC(C2CC(=O)O)C(=O)O |
SMILES canónico |
COC1=CC=CC=C1C2CNC(C2CC(=O)O)C(=O)O |
Otros números CAS |
132785-33-2 |
Sinónimos |
4-(2-methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid MFPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



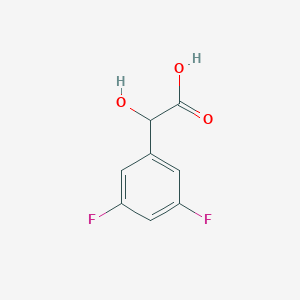
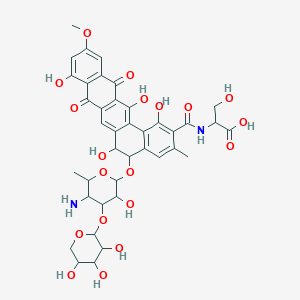
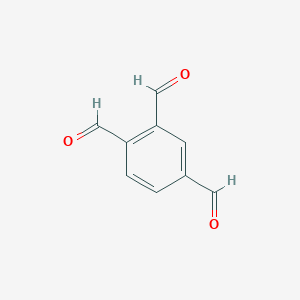
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
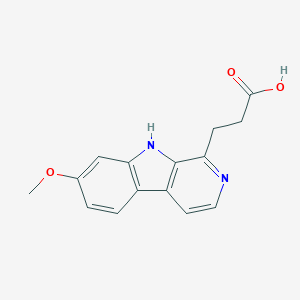
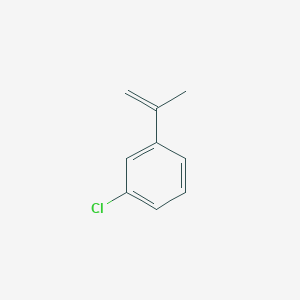
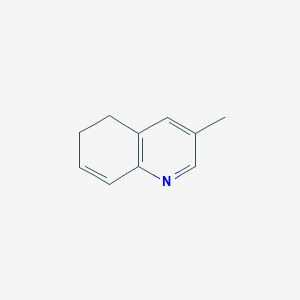
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
